5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole
Overview
Description
5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both sulfur and fluorine atoms. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group onto a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfur atom can participate in redox reactions that modulate the activity of enzymes and other biomolecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)-1H-1,2,4-triazole: Lacks the methylthio group, affecting its reactivity and applications.
5-(Methylthio)-3-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a triazole ring, leading to different chemical behavior and applications.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole makes it unique compared to similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c1-11-3-8-2(9-10-3)4(5,6)7/h1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAHFTZWPOBSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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